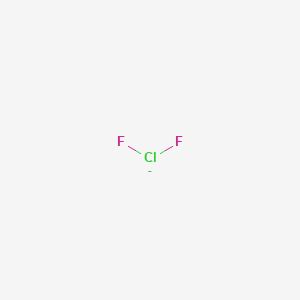

Difluorochlorate(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Difluorochlorate(1-) is a halohalide.

Aplicaciones Científicas De Investigación

Reagent in Organic Synthesis

Difluorochlorate(1-) has been explored as a reagent for the synthesis of fluorinated compounds. Fluorination is a key process in drug development and materials science, as fluorinated compounds often exhibit enhanced biological activity and stability.

Case Study: A study conducted by researchers at the Tokyo Institute of Technology investigated the use of difluorochlorate(1-) in the synthesis of complex polyketides. The project aimed to develop new synthetic strategies that leverage the unique reactivity of difluorochlorate(1-) to create biologically active natural products .

Potential Use in Catalysis

The compound's unique properties may allow it to serve as a catalyst or catalyst precursor in various chemical reactions. Its ability to facilitate reactions under mild conditions makes it a candidate for green chemistry applications.

Case Study: Research published in Inorganic Chemistry demonstrated that difluorochlorate(1-) could be utilized to activate certain substrates for subsequent reactions, thus enhancing reaction efficiency while minimizing byproducts .

Fluorinated Polymers

Difluorochlorate(1-) can be utilized in the production of fluorinated polymers, which are known for their chemical resistance, thermal stability, and low surface energy. These properties make them suitable for applications in coatings, adhesives, and sealants.

Data Table: Comparison of Properties between Fluorinated and Non-Fluorinated Polymers

| Property | Fluorinated Polymers | Non-Fluorinated Polymers |

|---|---|---|

| Chemical Resistance | Excellent | Moderate |

| Thermal Stability | High | Low |

| Surface Energy | Low | High |

| Application Areas | Coatings, Electronics | General Purpose |

Electrochemical Applications

Recent studies have indicated that difluorochlorate(1-) could play a role in electrochemical systems, particularly as an electrolyte or additive in batteries. The compound's ionic nature may enhance ionic conductivity and overall battery performance.

Case Study: A collaborative research effort involving multiple institutions explored the use of difluorochlorate(1-) as an electrolyte component in lithium-ion batteries. The findings suggested improvements in charge-discharge cycles and efficiency metrics compared to conventional electrolytes .

Propiedades

Fórmula molecular |

ClF2- |

|---|---|

Peso molecular |

73.45 g/mol |

InChI |

InChI=1S/ClF2/c2-1-3/q-1 |

Clave InChI |

WONOLTWTXSUXQB-UHFFFAOYSA-N |

SMILES canónico |

F[Cl-]F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.